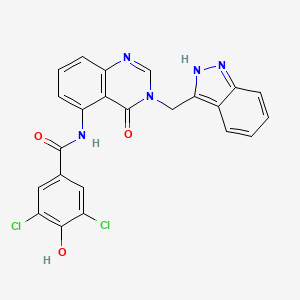
Hsd17B13-IN-32
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hsd17B13-IN-32 is a potent and selective inhibitor of the enzyme hydroxysteroid 17-beta-dehydrogenase 13 (HSD17B13). This enzyme is associated with lipid droplets in hepatocytes and plays a significant role in the metabolism of lipids. HSD17B13 has been identified as a potential therapeutic target for nonalcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis (NASH) due to its involvement in the biogenesis and metabolism of lipid droplets .
Métodos De Preparación
The synthesis of Hsd17B13-IN-32 involves high-throughput screening (HTS) and subsequent optimization. The initial compound is identified using estradiol as a substrate. The synthetic route includes the preparation of various intermediates and the final compound through a series of chemical reactions. The reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to achieve the desired product .
Análisis De Reacciones Químicas
Hsd17B13-IN-32 undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, the oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .
Aplicaciones Científicas De Investigación
Hsd17B13-IN-32 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a chemical probe to study the function and inhibition of HSD17B13. In biology, it helps in understanding the role of HSD17B13 in lipid metabolism and its association with lipid droplets. In medicine, this compound is being investigated as a potential therapeutic agent for the treatment of NAFLD and NASH. Additionally, it has industrial applications in the development of new drugs targeting liver diseases .
Mecanismo De Acción
The mechanism of action of Hsd17B13-IN-32 involves the inhibition of the enzyme HSD17B13. This enzyme is responsible for the conversion of estradiol to estrone and other lipid substrates. By inhibiting HSD17B13, this compound reduces the biogenesis and metabolism of lipid droplets in hepatocytes. This inhibition leads to a decrease in lipid accumulation and inflammation in the liver, making it a potential therapeutic agent for liver diseases .
Comparación Con Compuestos Similares
Hsd17B13-IN-32 is unique compared to other similar compounds due to its high potency and selectivity for HSD17B13. Similar compounds include other inhibitors of the HSD17B family, such as BI-3231. These compounds also target lipid metabolism and have potential therapeutic applications for liver diseases. this compound stands out due to its specific inhibition of HSD17B13 and its effectiveness in reducing lipid accumulation in the liver .
Propiedades
Fórmula molecular |
C23H15Cl2N5O3 |
|---|---|
Peso molecular |
480.3 g/mol |
Nombre IUPAC |
3,5-dichloro-4-hydroxy-N-[3-(2H-indazol-3-ylmethyl)-4-oxoquinazolin-5-yl]benzamide |
InChI |
InChI=1S/C23H15Cl2N5O3/c24-14-8-12(9-15(25)21(14)31)22(32)27-18-7-3-6-17-20(18)23(33)30(11-26-17)10-19-13-4-1-2-5-16(13)28-29-19/h1-9,11,31H,10H2,(H,27,32)(H,28,29) |
Clave InChI |
XCYYXVGZPKYARW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(NN=C2C=C1)CN3C=NC4=C(C3=O)C(=CC=C4)NC(=O)C5=CC(=C(C(=C5)Cl)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


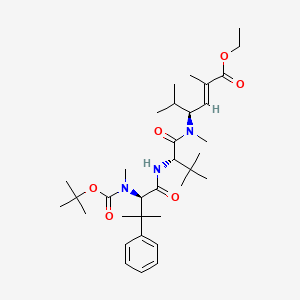
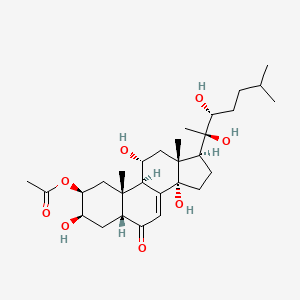
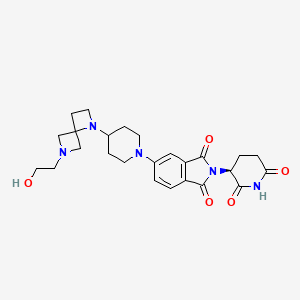
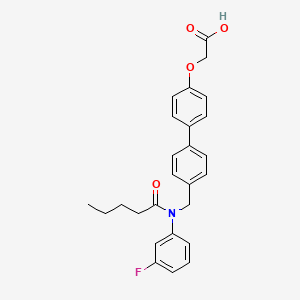
![N-[3-(tert-butylamino)propyl]-3-(propan-2-yl)benzamide](/img/structure/B12368218.png)
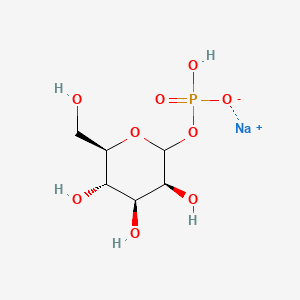
![(3S,4R,8R,9S,10R,13S,14S,17R)-10,13-dimethyl-17-(pyridin-2-ylmethyl)-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,4,17-triol](/img/structure/B12368227.png)

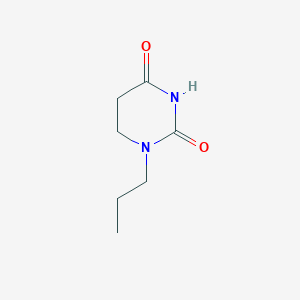
![(2R,3R,4S,5S,6R)-2-[(2R)-3-hydroxy-2-[4-(3-hydroxypropyl)-2,6-dimethoxyphenoxy]propoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12368241.png)
![S-[2-[3-[[(2R)-4-[[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (Z)-tetracos-15-enethioate;azane](/img/structure/B12368253.png)
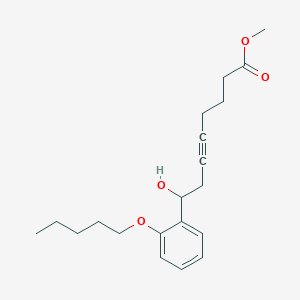
![(4S)-4,7,7-trimethyl-4-phenyl-3-(trifluoromethyl)-2,6,8,9-tetrahydropyrazolo[3,4-b]quinolin-5-one](/img/structure/B12368270.png)
![5-hydroxy-8-[1-hydroxy-2-[2-(2-methoxyphenyl)ethylamino]ethyl]-4H-1,4-benzoxazin-3-one;hydrochloride](/img/structure/B12368271.png)
